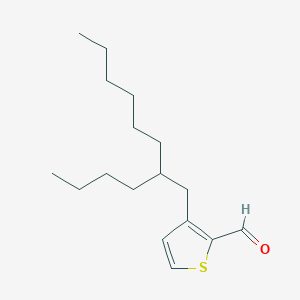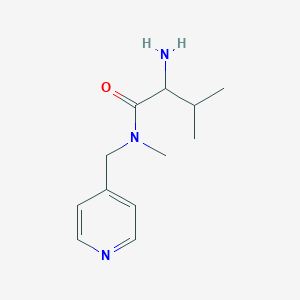
2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is a chiral compound with a specific stereochemistry denoted by the (S)-configuration. This compound features an amino group, a pyridine ring, and a butanamide backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and 4-pyridinemethanol.
Amidation Reaction: The carboxylic acid group of 2-amino-3-methylbutanoic acid is converted to an amide using 4-pyridinemethanol in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to perform the amidation reaction efficiently.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (S)-enantiomer, reducing the need for post-synthesis chiral resolution.
Purification: Implementing high-throughput purification methods such as crystallization and preparative chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of chiral drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.
Binding Interactions: The pyridine ring and amino group facilitate binding to active sites of target proteins, leading to conformational changes and altered activity.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide: The enantiomer of the (S)-compound, with different stereochemistry and potentially different biological activity.
2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide: A structural isomer with the pyridine ring attached at a different position.
2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is unique due to its specific (S)-stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This stereochemistry can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in research and drug development.
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-4-6-14-7-5-10/h4-7,9,11H,8,13H2,1-3H3 |
InChI Key |
GXGJSYCXSBBDBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


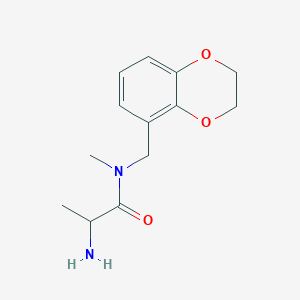
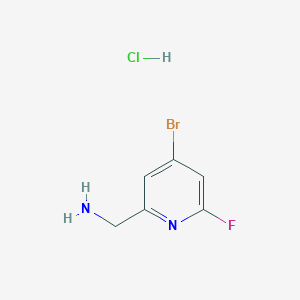
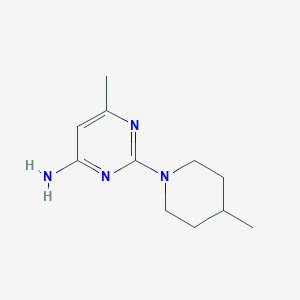
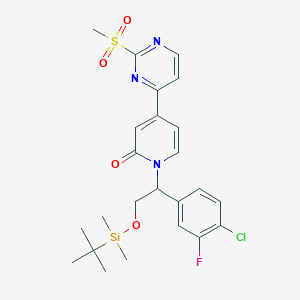
![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)
![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
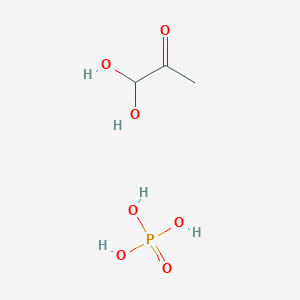
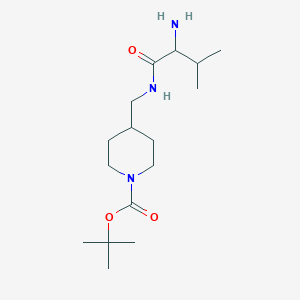
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
